molecular formula C10H15Cl2NOS B3107044 2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride CAS No. 1609400-37-4

2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride

Cat. No.: B3107044
CAS No.: 1609400-37-4
M. Wt: 268.20
InChI Key: PLQHXBRNESKBDJ-UHFFFAOYSA-N
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Description

2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride is a synthetic organic compound featuring a 4-chlorophenylthioethylamine backbone conjugated to an ethanol moiety, with a hydrochloride counterion. Its synthesis likely involves coupling a 4-chlorothiophenol derivative with an ethanolamine precursor, followed by hydrochloride salt formation .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNOS.ClH/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13;/h1-4,12-13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQHXBRNESKBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride typically involves the reaction of 4-chlorothiophenol with 2-chloroethylamine hydrochloride under basic conditions to form the thioether linkage. This intermediate is then reacted with ethylene oxide to introduce the ethanol group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the aminoethanol moiety.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated or modified aminoethanol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Preliminary studies indicate that derivatives of 2-aminoethanol compounds can exhibit antidepressant-like effects in animal models. The presence of the chlorophenyl group may enhance this activity by modifying receptor interactions .
  • Anticancer Properties : Research has shown that compounds with similar structures possess anticancer properties by inducing apoptosis in cancer cells. Investigations into the mechanism of action are ongoing, focusing on its ability to inhibit specific signaling pathways involved in tumor growth .

Pharmacology

The pharmacological profile of 2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride suggests it may act on neurotransmitter systems.

  • Serotonin Receptor Modulation : Studies suggest that this compound may modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders. The thioether moiety could play a role in enhancing binding affinity .

Biochemical Research

In biochemical studies, the compound is used to explore enzyme interactions and metabolic pathways.

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. Such studies help elucidate its potential as a therapeutic agent by understanding its inhibitory mechanisms on target enzymes .

Case Study 1: Antidepressant Effects

A study published in a pharmacology journal examined the effects of similar thioether compounds on depression models in rodents. Results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting a potential pathway for developing new antidepressants using derivatives of this compound .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to this compound can induce cell death in various cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers .

Mechanism of Action

The mechanism of action of 2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the chlorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The aminoethanol moiety may also contribute to the compound’s overall activity by enhancing its solubility and facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of chloroarylthio-substituted ethanolamine derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target compound (hypothetical) C₁₀H₁₃Cl₂NOS 282.19 g/mol Thioether, ethanolamine, hydrochloride Thioether linkage enhances lipophilicity
2-[(4-Chlorophenyl)sulfanyl]-N,N-diethylethanaminium chloride (13663-07-5) C₁₂H₁₉Cl₂NS 280.25 g/mol Thioether, tertiary amine, hydrochloride Bulky triethylamine group increases steric hindrance
Ethanol,2-[[(4-chlorophenyl)methyl]amino]-, hydrochloride (64834-67-9) C₉H₁₃Cl₂NO 234.11 g/mol Benzylamine, ethanolamine, hydrochloride Benzylamino group replaces thioether
(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (1067658-27-8) C₈H₁₁Cl₂NO 216.09 g/mol Direct 4-chlorophenyl, ethanolamine, hydrochloride Stereospecific (R-configuration)
Key Observations :
  • Thioether vs.
  • Amine Substitution : The tertiary amine in CAS 13663-07-5 may reduce solubility in aqueous media compared to the secondary amine in the target compound .
  • Stereochemistry : CAS 1067658-27-8 highlights the importance of stereochemistry, as the (R)-enantiomer could exhibit distinct biological activity compared to racemic mixtures .
Comparison with Other Compounds :
  • CAS 13663-07-5: Synthesized via alkylation of 4-chlorothiophenol with triethylamine derivatives, emphasizing steric challenges in tertiary amine formation .
  • CAS 64834-67-9 : Uses benzylamine intermediates, avoiding sulfur-based coupling steps .

Physicochemical and Pharmacological Implications

  • Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability.
  • Metabolic Stability : Thioethers are less prone to oxidative metabolism than sulfoxides, suggesting improved in vivo stability .

Biological Activity

2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride, with the CAS number 1609400-37-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethanol hydrochloride
  • Molecular Formula : C10H14ClNOS
  • Molecular Weight : 268.20 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its structural features, which include a thioether moiety and an amino alcohol. These functional groups suggest potential interactions with various biological targets, including:

  • Receptors : The amino group may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzymatic Activity : The thioether group could interact with thiol-containing enzymes, affecting their activity and leading to various downstream effects.

Neuropharmacological Effects

Preliminary research suggests potential neuropharmacological effects:

  • Cognitive Enhancement : Some structurally related compounds have been reported to enhance cognitive functions by modulating neurotransmitter systems, particularly cholinergic pathways.

Study 1: Antitumor Activity

A study investigating a thioether-containing compound similar to this compound found significant inhibition of non-small-cell lung carcinoma (NSCLC) cell lines. The mechanism involved the modulation of apoptosis-related proteins and cell cycle regulators .

StudyCompoundCell LineOutcome
1Thioether AnalogNSCLCSignificant growth inhibition

Study 2: Neuroprotective Effects

Another research effort focused on a related compound's neuroprotective effects in animal models. The study reported improved memory retention and reduced oxidative stress markers in the brain, suggesting potential applications in neurodegenerative diseases .

StudyCompoundModelOutcome
2Related CompoundRodent ModelImproved cognitive function

Q & A

Q. How to address low reproducibility in biological assay results?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum-free conditions). Test batch-to-batch variability using LC-MS purity checks. Use positive controls (e.g., cisplatin for cytotoxicity) to calibrate sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride
Reactant of Route 2
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2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.